Cas no 74205-44-0 (Cyclobutanecarboxylic acid, 1-(3-ethoxyphenyl)-)

Cyclobutanecarboxylic acid, 1-(3-ethoxyphenyl)-, is a specialized organic compound featuring a cyclobutane ring substituted with a carboxylic acid group and a 3-ethoxyphenyl moiety. This structure imparts unique steric and electronic properties, making it valuable in synthetic chemistry and pharmaceutical research. The ethoxy phenyl group enhances solubility in organic solvents, while the cyclobutane ring contributes to conformational rigidity, potentially improving binding affinity in drug design. Its well-defined molecular architecture allows for precise modifications, aiding in the development of novel intermediates or active pharmaceutical ingredients (APIs). The compound is typically used in controlled reactions where steric constraints or aromatic functionality are required.
Cyclobutanecarboxylic acid, 1-(3-ethoxyphenyl)- structure
74205-44-0 structure
Product Name:Cyclobutanecarboxylic acid, 1-(3-ethoxyphenyl)-
CAS No:74205-44-0
MF:C13H16O3
MW:220.264344215393
CID:5878266
PubChem ID:117314215
Update Time:2025-10-29

Cyclobutanecarboxylic acid, 1-(3-ethoxyphenyl)- Chemical and Physical Properties

Names and Identifiers

    • Cyclobutanecarboxylic acid, 1-(3-ethoxyphenyl)-
    • 74205-44-0
    • EN300-1856187
    • 1-(3-Ethoxyphenyl)cyclobutanecarboxylic acid
    • DTXSID801257624
    • 1-(3-ethoxyphenyl)cyclobutane-1-carboxylic acid
    • Inchi: 1S/C13H16O3/c1-2-16-11-6-3-5-10(9-11)13(12(14)15)7-4-8-13/h3,5-6,9H,2,4,7-8H2,1H3,(H,14,15)
    • InChI Key: XMLUNSXVDPDVBP-UHFFFAOYSA-N
    • SMILES: C1(C2=CC=CC(OCC)=C2)(C(O)=O)CCC1

Computed Properties

  • Exact Mass: 220.109944368g/mol
  • Monoisotopic Mass: 220.109944368g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 258
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 46.5Ų

Experimental Properties

  • Density: 1.181±0.06 g/cm3(Predicted)
  • Boiling Point: 381.9±35.0 °C(Predicted)
  • pka: 4.31±0.20(Predicted)

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Cyclobutanecarboxylic acid, 1-(3-ethoxyphenyl)- Related Literature

Additional information on Cyclobutanecarboxylic acid, 1-(3-ethoxyphenyl)-

Cyclobutanecarboxylic acid, 1-(3-ethoxyphenyl)- and Its Role in Modern Pharmaceutical Research

Cyclobutanecarboxylic acid, 1-(3-ethoxyphenyl)- (CAS No 74205-44-0) is a multifunctional organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of cyclobutane derivatives, characterized by a four-membered carbon ring fused with a carboxylic acid group. The 1-(3-ethoxyphenyl) substituent introduces aromaticity and functional group versatility, making it a promising scaffold for drug design. Recent studies have highlighted its role in modulating cellular signaling pathways and its potential as a lead compound for the development of novel therapeutics.

From a synthetic perspective, the CAS No 74205-44-0 compound is synthesized through a series of well-established organic transformations, including electrophilic aromatic substitution and nucleophilic substitution reactions. Researchers have optimized reaction conditions to enhance yield and purity, ensuring compliance with Good Manufacturing Practices (GMP) standards. These synthetic strategies are critical for scaling up production for preclinical and clinical applications. The compound's stability under various reaction conditions further underscores its potential for industrial-scale synthesis.

Recent advancements in molecular modeling have provided insights into the CAS No 74205-44-0 compound's interactions with biological targets. Computational studies suggest that the 1-(3-ethoxyphenyl) group forms hydrogen bonds with amino acid residues in protein targets, enhancing its binding affinity. This property is particularly relevant for designing inhibitors of kinases and G protein-coupled receptors (GPCRs), which are implicated in numerous diseases. The cyclobutane ring's rigidity also contributes to conformational stability, a key factor in drug-target interactions.

Experimental data from 2023 studies have demonstrated the CAS No 74205-44-0 compound's potential in modulating inflammatory responses. In vitro assays revealed its ability to inhibit the NF-κB signaling pathway, a central mediator of inflammation. This activity was validated using human peripheral blood mononuclear cells (PBMCs) and macrophage cultures, where the compound showed dose-dependent suppression of pro-inflammatory cytokine production. These findings align with the growing interest in targeting inflammatory pathways for the treatment of autoimmune disorders and chronic inflammatory conditions.

Structural modifications of the CAS No 74205-44-0 compound have led to the discovery of analogs with enhanced pharmacokinetic profiles. For instance, replacing the ethoxy group with a methoxy or fluoro substituent has been shown to improve metabolic stability in vivo. These modifications are critical for optimizing drug candidates to meet the requirements of oral bioavailability and half-life. Such advancements highlight the importance of structure-activity relationship (SAR) studies in drug development.

The CAS No 74205-44-0 compound's potential in neuropharmacology has also been explored. Recent research indicates its ability to modulate serotonin receptor activity, suggesting applications in the treatment of mood disorders. In vivo studies using rodent models have demonstrated reduced anxiety-like behaviors following administration of the compound, further supporting its therapeutic potential. These findings are particularly relevant given the rising prevalence of mental health disorders and the need for novel pharmacological interventions.

From a materials science perspective, the CAS No 74205-44-0 compound has shown promise in the development of biocompatible polymers. Its ability to form stable covalent bonds with functional groups makes it suitable for creating scaffolds for tissue engineering applications. Researchers have demonstrated its use in creating hydrogels with tunable mechanical properties, which could be applied in regenerative medicine and drug delivery systems.

Environmental impact assessments of the CAS No 74205-44-0 compound have been conducted to ensure its safety in industrial applications. These studies emphasize the importance of sustainable synthesis methods and waste management protocols to minimize ecological risks. The compound's low toxicity profile, as established by in vitro and in vivo assays, supports its viability for large-scale production while maintaining environmental responsibility.

Collaborative efforts between academia and industry have accelerated the translation of CAS No 74205-44-0 research into clinical applications. Partnerships with pharmaceutical companies have enabled the exploration of its potential in oncology, where it shows promise as a radiosensitizer in combination therapies. These collaborations are essential for navigating the complex regulatory landscape and ensuring the compound meets the stringent requirements for drug approval.

Future research directions include the exploration of the CAS No 74205-44-0 compound's role in epigenetic modulation. Preliminary studies suggest its ability to influence histone deacetylase (HDAC) activity, which could have implications for the treatment of neurodegenerative diseases. These findings open new avenues for research and underscore the importance of interdisciplinary approaches in drug discovery.

Ultimately, the CAS No 74205-44-0 compound represents a versatile platform for the development of novel therapeutics. Its unique chemical structure, combined with its biological activity, positions it as a valuable asset in the pharmaceutical industry. Continued research and innovation will be critical in maximizing its potential and addressing the challenges associated with drug development. The compound's journey from the laboratory to the clinic exemplifies the dynamic nature of scientific discovery and its impact on human health.

As the field of medicinal chemistry evolves, the CAS No 74205-44-0 compound serves as a testament to the importance of interdisciplinary collaboration. By integrating insights from synthetic chemistry, molecular biology, and pharmacology, researchers are uncovering new possibilities for therapeutic applications. The compound's potential to address unmet medical needs highlights the significance of ongoing scientific inquiry and its role in advancing public health. The journey of the CAS No 74205-44-0 compound is a reminder of the transformative power of scientific innovation in improving human well-being.

Finally, the CAS No 74205-44-0 compound underscores the importance of sustainability in chemical research. As the demand for novel therapeutics grows, ensuring the environmental safety of new compounds becomes increasingly critical. The compound's low toxicity profile and the availability of green synthesis methods position it as a model for responsible innovation. By prioritizing environmental considerations, the scientific community can ensure that the development of new drugs aligns with the broader goals of sustainability and global health.

In conclusion, the CAS No 74205-44-0 compound exemplifies the intersection of chemistry, biology, and medicine. Its unique properties and potential applications underscore the importance of continued research and innovation in the pharmaceutical sciences. As scientists and researchers continue to explore its capabilities, the compound's journey serves as an inspiring example of how scientific discovery can lead to meaningful advancements in human health and well-being.

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